tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate
Description
tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 1236060-43-7) is a nitro-substituted dihydroquinoline derivative. Its structure comprises a partially saturated quinoline core with a tert-butyl carbamate group at position 1 and a nitro (-NO₂) substituent at position 7. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting receptors like μ-opioid receptors (MOR) . The tert-butyl group acts as a protective moiety for the amine, enabling selective functionalization of the aromatic ring. Nitro groups are often precursors to amines via reduction, making this compound versatile in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 7-nitro-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-4-5-10-6-7-11(16(18)19)9-12(10)15/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVQRCJULOFJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Dihydroquinoline Precursor
The nitration step introduces the nitro group at position 7 of the dihydroquinoline ring. Electrophilic aromatic substitution is typically conducted using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) to ensure regioselectivity. The reaction proceeds via the generation of a nitronium ion, which attacks the electron-rich aromatic ring.
Reaction Conditions :
Boc Protection via Esterification
Following nitration, the amine group at position 1 is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the nitrated intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.
Optimized Protocol :
-
Reagents : Boc₂O (1.5 equiv), DMAP (0.1 equiv)
-
Solvent : DCM
-
Temperature : Room temperature (25°C)
-
Time : 12 hours
Purification : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from ethanol/water mixtures.
One-Pot Synthesis Approaches
Recent advancements have focused on streamlining synthesis through one-pot methodologies. A notable approach adapted from quinoline-2-carboxylate synthesis involves β-nitroacrylates and 2-aminobenzaldehydes.
Reaction Mechanism and Conditions
The one-pot process combines four sequential reactions:
-
Aza-Michael Addition : Between 2-aminobenzaldehyde and β-nitroacrylate.
-
Cyclization : Forming the dihydroquinoline core.
-
Oxidation : Converting intermediates to the carboxylate.
-
Esterification : Introducing the tert-butyl group.
Key Conditions :
-
Base : tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP, 2.0 equiv)
-
Solvent : Acetonitrile
-
Temperature : 80°C
-
Time : 8–12 hours
Advantages :
Esterification of Carboxylic Acid Intermediates
An alternative route involves synthesizing 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylic acid followed by esterification with tert-butanol. This method, adapted from a patent for analogous compounds, offers high yields under mild conditions.
Protocol Overview
-
Synthesis of Carboxylic Acid : Oxidation of 7-nitroindole-3-carbaldehyde using potassium permanganate (KMnO₄) in tetrahydrofuran (THF).
-
Esterification :
Workup : The product is isolated via pH adjustment (to 8 with NaHCO₃), extraction with dichloromethane, and drying over Na₂SO₄.
Comparative Analysis of Synthetic Routes
The following table summarizes the efficiency, scalability, and practicality of each method:
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Conventional Multi-Step | 2 | 65–85 | High purity, scalable | Lengthy purification steps |
| One-Pot Synthesis | 1 | 50–64 | Reduced isolation steps, functional group tolerance | Moderate yields, specialized reagents |
| Esterification Route | 2 | 84–87 | High yields, mild conditions | Requires carboxylic acid intermediate |
Spectroscopic Characterization
Critical techniques for verifying the compound’s structure include:
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the dihydroquinoline core is oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and dihydroquinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Variations: Position and Functional Groups
The following table summarizes structural and functional differences between the target compound and analogs:
Physicochemical Properties
- Solubility: Nitro and bromo substituents reduce aqueous solubility compared to hydroxy or amino groups. The tert-butyl group enhances solubility in non-polar solvents (e.g., CHCl₃, EtOAc) .
- Stability : Nitro groups are stable under acidic/basic conditions but sensitive to reducing agents. Fluorinated derivatives exhibit improved metabolic stability .
Biological Activity
Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 1236060-43-7) is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.3 g/mol
- Structure : The compound features a tert-butyl ester group and a nitro group attached to a dihydroquinoline core.
Synthesis
The synthesis of this compound typically involves:
- Reduction : The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst.
Anticancer Properties
Recent studies highlight the anticancer potential of various quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against several cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 3c | H460 | 4.9 ± 0.7 | High |
| A-431 | 2.0 ± 0.9 | Very High | |
| HT-29 | 4.4 ± 1.3 | High | |
| DU145 | 12.0 ± 1.6 | Moderate | |
| MCF7 | 14.6 ± 3.9 | Moderate |
These results suggest that the compound exhibits effective activity particularly against skin carcinoma cells, with significant inhibition noted in lung and colon cancer cell lines as well .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Target Interaction : The nitro group and dihydroquinoline core facilitate binding to specific enzymes or receptors.
- Pathway Modulation : This binding can lead to the modulation of various biological pathways associated with cell proliferation and apoptosis.
Case Studies
One notable study focused on the synthesis and biological evaluation of quinoline derivatives, including this compound. The study demonstrated that modifications in the structure could significantly influence the anticancer activity of these compounds .
Applications in Medicinal Chemistry
This compound is being explored for:
- Drug Development : Its potential as a therapeutic agent targeting specific enzymes or receptors involved in cancer progression.
- Material Science : Utilization in the development of new materials and catalysts due to its unique chemical properties.
Q & A
Q. What are the established synthetic routes for tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves multi-step pathways, starting with functionalization of the quinoline core. A common approach includes:
Nitration : Introducing the nitro group at position 7 via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
Boc Protection : Reacting the dihydroquinoline intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP to install the tert-butyl carbamate group .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product.
Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 30 min) can improve reaction efficiency compared to traditional reflux methods . Yield and purity depend on stoichiometric ratios (e.g., Boc₂O in 1.2–2.0 eq excess) and solvent polarity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry (e.g., nitro group at position 7) and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.5 ppm in ¹H NMR, while aromatic protons show coupling patterns (e.g., doublets at δ 7.5–8.5 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+Na]+ = 382.1989) and fragmentation patterns .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for the ester, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can regioselective functionalization of the quinoline core be achieved to avoid competing nitro group reduction during downstream reactions?
Regioselectivity is controlled by:
- Protecting Groups : Boc protection stabilizes the dihydroquinoline nitrogen, directing electrophilic substitution to position 7 .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) post-nitration avoids nitro reduction. For example, using Pd(PPh₃)₄ with aryl boronic acids under inert atmospheres preserves the nitro group .
- Reductive Conditions : Employing hydrogenation with Raney nickel at low pressure (1–2 atm) selectively reduces other functional groups (e.g., alkenes) without affecting the nitro group .
Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted dihydroquinolines?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Structural Analogues : Minor substituent changes (e.g., bromo vs. nitro at position 7) alter binding to targets like topoisomerase II or bacterial efflux pumps .
- Assay Conditions : Varying pH or serum protein content in cell-based assays can modulate bioavailability. Standardizing protocols (e.g., MIC assays at pH 7.4 with 10% FBS) improves reproducibility .
- Metabolic Stability : Nitro groups are prone to reduction in vivo (e.g., by nitroreductases), which may deactivate the compound. Testing with liver microsomes or cytochrome P450 inhibitors clarifies stability .
Q. How is enantioselective synthesis achieved for chiral derivatives of this compound?
Enantioselective methods include:
- Chiral Auxiliaries : Using (R)- or (S)-tert-butanesulfinamide to induce asymmetry during imine formation, followed by stereospecific cyclization (e.g., Ti(OEt)₄ catalysis, >90% ee) .
- Asymmetric Catalysis : Iridium-catalyzed allylic amination with chiral phosphine ligands (e.g., (S)-Segphos) achieves enantiomeric excess (ee) up to 92% .
- SFC Analysis : Supercritical fluid chromatography (Chiralpak AD-H column) confirms enantiopurity post-synthesis .
Q. What computational tools predict the interaction of this compound with biological targets?
Methodologies include:
- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., cytochrome P450 3A4) or receptors (e.g., µ-opioid receptor) using crystal structures (PDB IDs: 4D6Z, 5C1M) .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues (e.g., Tyr148 in MOR) for mutagenesis studies .
- QSAR Models : Correlates nitro group electronic parameters (Hammett σ) with antibacterial IC₅₀ values to guide analogue design .
Q. Data Analysis and Optimization
Q. How are conflicting NMR spectral data resolved when characterizing this compound derivatives?
Approaches include:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., diastereotopic methylene protons at δ 2.5–3.5 ppm) and confirms NOE correlations for regiochemistry .
- Variable Temperature NMR : Resolves dynamic effects (e.g., ring-flipping in dihydroquinoline) by acquiring spectra at 25°C and −40°C .
- Isotopic Labeling : Synthesizing ¹⁵N-labeled analogues clarifies nitrogen environments in complex spectra .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
Critical factors:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing dimerization .
- Catalyst Loading : Optimizing Pd catalyst (0.5–1 mol%) in cross-coupling steps minimizes metal residues .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., nitro group decomposition) during exothermic steps .
Q. Comparative Studies
Q. How do structural modifications (e.g., nitro vs. methoxy substituents) alter the compound’s reactivity and bioactivity?
- Electronic Effects : Nitro groups (σₚ = 1.27) increase electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., cysteine proteases) compared to methoxy (σₚ = −0.27) .
- Metabolic Pathways : Nitro groups undergo hepatic reduction to amines, while methoxy groups demethylate to phenols, altering toxicity profiles .
- Anticancer Activity : Nitro derivatives show higher cytotoxicity (e.g., IC₅₀ = 2.1 µM vs. 15.4 µM in MCF-7 cells) due to ROS generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
